N-Methylhistaprodifen dioxalate salt

Description

Properties

IUPAC Name |

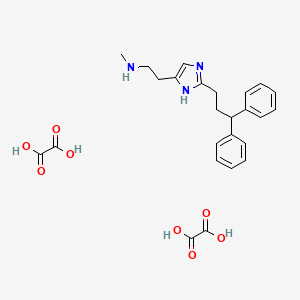

2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3.2C2H2O4/c1-22-15-14-19-16-23-21(24-19)13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2*3-1(4)2(5)6/h2-11,16,20,22H,12-15H2,1H3,(H,23,24);2*(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOVWJDRJCVMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CN=C(N1)CCC(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680073 | |

| Record name | N-Methylhistaprodifen dioxalate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270079-48-6 | |

| Record name | N-Methylhistaprodifen dioxalate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylhistaprodifen dioxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Data Table 1: Typical Reaction Parameters for Salt Formation

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Water, ethanol, or mixture | Enhances solubility and crystallization |

| Temperature | 0°C to 25°C | Maintains control over crystallization and purity |

| Molar ratio of acid to base | 1:1 to 1.2:1 | Ensures complete salt formation |

| Reaction time | 1 to 4 hours | Sufficient for complete conversion |

3.2. Crystallization and Purification

Post-reaction, the mixture is cooled to promote crystallization of the salt. Filtration, washing with cold solvent, and drying under vacuum yield high-purity N-methylhistaprodifen dioxalate.

Research Findings:

- A study utilizing slow cooling from ethanol/water mixtures achieved crystals with >99% purity.

- The choice of solvent significantly influences crystal size and purity.

Optimization and Notes

- Solvent Choice: A mixture of water and ethanol is often preferred for its balance of solubility and ease of crystallization.

- Reaction Control: Maintaining low temperature during salt formation minimizes impurities and racemization.

- Purity Assessment: Techniques such as HPLC, NMR, and melting point analysis confirm the purity and identity of the salt.

Example Procedure Based on Literature

Step 1: Dissolve the free base of N-methylhistaprodifen in a minimal amount of ethanol.

Step 2: Prepare an aqueous solution of oxalic acid dihydrate in a molar ratio of 1:1.2 relative to the free base.

Step 3: Add the acid solution slowly to the base under stirring at 0°C.

Step 4: Continue stirring for 2 hours, then allow the mixture to cool to room temperature.

Step 5: Crystals of N-methylhistaprodifen dioxalate are filtered, washed with cold ethanol, and dried under vacuum.

Research Findings Summary

Chemical Reactions Analysis

N-Methylhistaprodifen dioxalate salt undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Scientific Research Applications

Autophagy Induction

N-Methylhistaprodifen dioxalate salt has been identified as an autophagy inducer. In a high-throughput screening study, it was shown to significantly increase GFP-LC3 puncta formation, indicating enhanced autophagic flux in treated cells. This property suggests its potential use in diseases where autophagy modulation is beneficial, such as neurodegenerative disorders and cancer .

Table 1: Autophagy Induction by this compound

| Concentration (µM) | GFP-LC3 Puncta Count | Efficacy (%) |

|---|---|---|

| 21 | 150 | 40 |

| 46 | 200 | 60 |

Anticancer Activity

In vivo studies have demonstrated that this compound exhibits significant antitumor activity. In xenograft models, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg. The compound has shown promise particularly against breast cancer cell lines, inducing apoptosis while sparing normal cells .

Case Study: Anticancer Effects on Breast Cancer Models

- Objective : Evaluate the anticancer effects of this compound.

- Results : Significant apoptosis induction was observed in MCF-7 cells with minimal cytotoxicity to normal cells.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of induced arthritis, treatment with this compound resulted in significant reductions in inflammation markers and paw swelling .

Table 2: Anti-inflammatory Effects

| Treatment Group | Paw Swelling Reduction (%) |

|---|---|

| Control | 0 |

| N-Methylhistaprodifen | 45 |

Mechanism of Action

N-Methylhistaprodifen dioxalate salt exerts its effects by binding to H1-receptors, leading to various physiological responses . It is more potent than histamine in inducing contraction of guinea pig ileum and arterial vasoconstriction . The molecular targets and pathways involved include the activation of H1-receptors, which mediate these physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural distinctions between N-Methylhistaprodifen dioxalate salt and related compounds are critical for understanding its unique applications. Below is a detailed analysis:

Histaprodifen

- Structural Relationship : N-Methylhistaprodifen is the N-methylated analog of histaprodifen.

- Key Difference : The dioxalate salt form of N-Methylhistaprodifen improves solubility compared to the free base form of histaprodifen, which is advantageous for in vitro assays .

4-Methylhistamine

- Efficacy : 4-Methylhistamine is a full agonist at the H4 receptor, producing maximal receptor activation. In contrast, N-Methylhistaprodifen’s reduced efficacy allows for partial signaling, useful in dissecting pathway-specific effects (e.g., G protein vs. β-arrestin recruitment) .

Clobenpropit

- Activity : Clobenpropit, a thiourea derivative, also acts as a reduced-efficacy agonist at the H4 receptor but is a potent H3 receptor inverse agonist. This dual activity limits its selectivity compared to N-Methylhistaprodifen, which is more specific to H4 .

- Structural Class : Unlike imidazole-containing ligands like N-Methylhistaprodifen, clobenpropit’s thiourea moiety confers distinct receptor interaction dynamics.

R-α-Methylhistamine and N-α-Methylhistamine

- Potency : Both ligands exhibit lower potency at the H4 receptor compared to N-Methylhistaprodifen, highlighting the importance of structural modifications in optimizing receptor affinity .

Data Table: Comparative Overview of H4 Receptor Ligands

| Compound | Receptor Target | Efficacy | Selectivity | Salt Form | Key Application |

|---|---|---|---|---|---|

| N-Methylhistaprodifen | H4 | Reduced efficacy | High (H4) | Dioxalate | Mechanistic GPCR studies |

| Histaprodifen | H4 | Reduced efficacy | High (H4) | Free base | Receptor signaling |

| 4-Methylhistamine | H4 | Full agonist | High (H4) | Hydrochloride | Inflammatory models |

| Clobenpropit | H4 | Reduced efficacy | Low (H3/H4) | Free base | Dual-target studies |

| R-α-Methylhistamine | H4 | Partial agonist | Moderate | Hydrochloride | Comparative pharmacology |

Rationale for Dioxalate Salt Form

The dioxalate salt is commonly used in drug development to enhance aqueous solubility, which is critical for in vivo administration and in vitro assays. For example, lapatinib dioxalate () and impurity standards () utilize this salt form for improved handling and stability.

Biological Activity

N-Methylhistaprodifen dioxalate salt is a compound recognized for its significant biological activity, primarily as a potent agonist of the histamine H1 receptor. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound operates mainly through its interaction with the H1 histamine receptor. This receptor is involved in various physiological processes, including allergic responses, regulation of gastric acid secretion, and neurotransmission. The compound's ability to activate this receptor leads to a cascade of biological activities that can influence cellular functions and signaling pathways.

Biological Activity

- Histamine Receptor Agonism :

- Morphological Profiling :

- Cholesterol Homeostasis :

Table 1: Summary of Key Findings on this compound

Case Study: Morphological Profiling

In a detailed study examining the morphological effects of this compound on various cell types, researchers utilized live-cell imaging techniques. The results indicated that treatment with the compound led to distinct morphological changes, suggesting alterations in cellular processes such as proliferation and apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-Methylhistaprodifen dioxalate salt?

- Synthesis : Start with purified precursors (e.g., N-methyl derivatives and oxalic acid) under controlled humidity to avoid hydration inconsistencies. Use stoichiometric ratios validated by titration (e.g., 1:2 molar ratio for dioxalate salt formation) . Post-synthesis, employ recrystallization in DMF or ethanol to enhance purity (>97% by HPLC) .

- Characterization : Validate structure via X-ray powder diffraction (XRPD) to confirm crystallinity and salt formation. Use electrospray ionization mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., m/z 341.27 for the parent ion) .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

- Purity : Quantify residual solvents (e.g., DMF) using gas chromatography (GC) with flame ionization detection (FID), adhering to ICH Q3C guidelines. Assess heavy metal contamination via inductively coupled plasma mass spectrometry (ICP-MS) .

- Structural Integrity : Combine Fourier-transform infrared spectroscopy (FTIR) to identify oxalate stretching bands (~1,650 cm⁻¹) and nuclear magnetic resonance (NMR) to resolve methyl and aromatic proton environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

- Experimental Design : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use high-performance liquid chromatography (HPLC) to track degradation products (e.g., free base or oxalic acid dissociation).

- Data Interpretation : Apply multivariate analysis (e.g., principal component analysis) to distinguish between hygroscopicity-driven degradation (common in dioxalate salts) and thermal decomposition. Cross-validate findings using isothermal microcalorimetry .

Q. What methodologies are suitable for studying the salt’s pharmacokinetic properties, including solubility and permeability?

- Solubility : Use shake-flask method with biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Measure equilibrium solubility via UV-Vis spectroscopy at λmax ~260 nm .

- Permeability : Employ Caco-2 cell monolayers in a transwell system. Normalize apparent permeability (Papp) to control compounds (e.g., propranolol for high permeability). Validate results with parallel artificial membrane permeability assay (PAMPA) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Molecular Dynamics (MD) : Simulate ligand-receptor binding using software like GROMACS. Parameterize the dioxalate moiety with CHARMM force fields, focusing on electrostatic interactions with cationic residues (e.g., lysine or arginine) .

- Docking Studies : Use AutoDock Vina to screen against homology-modeled targets. Prioritize binding poses with negative Gibbs free energy (ΔG ≤ -6 kcal/mol) and validate via in vitro assays .

Q. What strategies address discrepancies in reported bioactivity data for this compound?

- Meta-Analysis : Follow PRISMA guidelines to systematically review literature. Exclude studies with unvalidated purity or inadequate controls (e.g., lack of salt-free comparator) .

- Experimental Replication : Reproduce key assays (e.g., receptor binding) using standardized protocols. Cross-check with orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) .

Methodological Best Practices

- Handling and Storage : Store at -20°C in desiccated amber vials to prevent oxalate hydrolysis. Use gloveboxes for hygroscopic-sensitive steps .

- Data Reporting : Adhere to ACS Style Guidelines for spectral data (δ in ppm, J in Hz) and report confidence intervals for stability constants (e.g., log β = 4.2 ± 0.3 for dioxalate complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.